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Compound of Interest

2-Mercapto-5-
Compound Name:
methylbenzimidazole

Cat. No. B1580964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Mercapto-5-methylbenzimidazole, a heterocyclic compound of significant interest in
medicinal chemistry and materials science. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a
foundational dataset for its identification, characterization, and application in further research
and development.

Core Spectroscopic Data

The structural elucidation of 2-Mercapto-5-methylbenzimidazole is supported by a
combination of spectroscopic techniques. The data presented herein has been compiled from
various analytical studies to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Data
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The *H NMR spectrum reveals the chemical environment of the hydrogen atoms within the

molecule. The following data was reported in DMSO-de.

Chemical Shift (8)

Coupling Constant

S Multiplicity (3) Hz Assignment
12.03 Singlet NH

7.05 Doublet JBX =17 H-4

6.83 Doublet of Doublets JAB=8.3,IJBX=1.7 H-6

6.43 Doublet JAB =8.3 H-7

2.21 Singlet CHs

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides insight into the carbon skeleton of 2-Mercapto-5-

methylbenzimidazole. The data was acquired in DMSO-de.[1]

Chemical Shift (6) ppm Assignment
168.12 C=S (C-2)
132.95 C-5

131.92 C-7a

130.69 C-3a

123.49 C-6

109.99 C-4

109.50 C-7

21.31 CHs

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies the functional groups present in the molecule through their
characteristic vibrational frequencies. While a detailed numerical peak list is not consistently
published, the characteristic absorption bands have been reported.

Wavenumber (cm—?) Functional Group Vibrational Mode

~3400 N-H Stretching

~3000 C-H (aromatic) Stretching

~2920 C-H (aliphatic) Stretching

~2570 S-H Stretching (thiol tautomer)
~1620 C=N Stretching

~1500 C=C (aromaitic) Stretching

~1315 C=S Stretching (thione tautomer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

lon Calculated m/z Found ml/z

[M]* 164.04082 164.0408

Electron lonization Mass Spectrometry (EI-MS)

The PubChem database lists the following major peaks in the mass spectrum of 2-Mercapto-5-
methylbenzimidazole.[2]
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miz Relative Intensity
164 Base Peak

163

106

101

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve approximately 5-10 mg of 2-Mercapto-5-
methylbenzimidazole in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Transfer
the solution to a 5 mm NMR tube.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
Acquisition:

o For *H NMR, acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o For 13C NMR, use a proton-decoupled pulse sequence and acquire a larger number of
scans due to the low natural abundance of the 3C isotope.

Processing: Process the raw data using appropriate software. Reference the spectra to the
residual solvent peak of DMSO-de (6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of 2-Mercapto-5-methylbenzimidazole with dry KBr powder and pressing the mixture into a

thin, transparent disk.
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 Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).

o Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional group vibrations.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or acetonitrile.

¢ Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., electrospray ionization for HRMS or electron ionization for EI-MS).

e Acquisition: Introduce the sample into the mass spectrometer and acquire the mass
spectrum over a suitable m/z range.

e Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm
the structure.

Data Acquisition and Analysis Workflow

The logical flow for obtaining and interpreting the spectroscopic data for 2-Mercapto-5-
methylbenzimidazole can be visualized as follows:
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Sample Preparation

Synthesis & Purification of 2-Mercapto-5-methylbenzimidazole

Data Acquisition

NMR Spectroscopy
(H & 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation
\4 Y Y
1H & 13C NMR Data - IR Data ] MS Data
(Chemical Shifts, Coupling) (Vibrational Frequencies) (Molecular lon, Fragmentation)

Structural Elucidation

Structure Confirmation of
2-Mercapto-5-methylbenzimidazole

Click to download full resolution via product page

Spectroscopic analysis workflow for 2-Mercapto-5-methylbenzimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1580964+#spectroscopic-data-nmr-ir-
mass-of-2-mercapto-5-methylbenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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